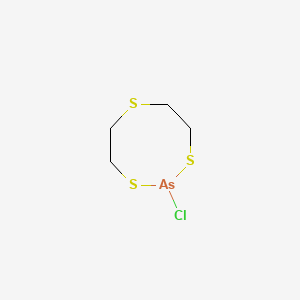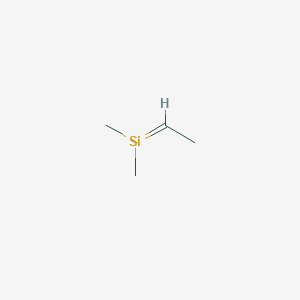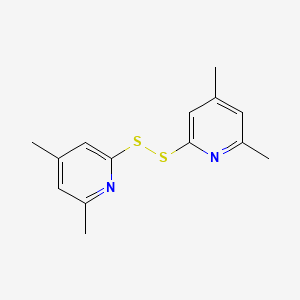![molecular formula C15H12N4O2 B14641029 2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole CAS No. 52547-70-3](/img/structure/B14641029.png)
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry . This compound features a hydrazinylidene group attached to the indole ring, which is further substituted with a nitrophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole typically involves the reaction of 2-methyl-3-nitroaniline with appropriate reagents to introduce the hydrazinylidene group. One common method includes the use of hydrazine derivatives under controlled conditions . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitro-substituted indole derivatives.
Reduction: Formation of amino-substituted indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-nitroaniline: A precursor in the synthesis of the target compound.
4-Nitrophenylhydrazine: Another related compound with similar functional groups.
Indole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indole ring with the nitrophenyl and hydrazinylidene groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
52547-70-3 |
|---|---|
Formule moléculaire |
C15H12N4O2 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H12N4O2/c1-10-15(13-4-2-3-5-14(13)16-10)18-17-11-6-8-12(9-7-11)19(20)21/h2-9,16H,1H3 |
Clé InChI |
KMFKIDSZWJPCPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)



![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)






![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)

